3-(4-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of an aryl-substituted pyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing ligand . The reaction proceeds under reflux conditions for 12 hours in an argon atmosphere using a 2-ethoxyethanol-water mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation or nitration can be achieved using halogens or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that the compound can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-(4-Chlorophenyl)-4-(3-methyl-1-(4-sulphamoylphenyl)-1H-pyrazol-5-yl)piperidine-1-carboxamide
Uniqueness
3-(4-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable compound for research and industrial applications.
Biological Activity
3-(4-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Molecular Weight: 265.72 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A study published in Scientific Reports demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The specific compound showed an IC50 value in the range of 1.82 to 5.55 μM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (DOX) .
Table 1: IC50 Values of this compound Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
HCT-116 | 5.55 |
HePG-2 | 1.82 |
MCF-7 | 2.86 |
The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been noted that the pyrazole moiety is crucial for its cytotoxic activity, likely due to its ability to interact with molecular targets involved in cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole structure can significantly influence biological activity. For instance, the presence of a chlorophenyl group enhances the compound's potency, while variations in substituents at different positions on the pyrazole ring can lead to varying degrees of activity against different cancer types .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Chlorophenyl Group | Increased potency |
Substituents at C-3 | Variable effects |
Pyrazole Moiety | Essential for activity |
Case Studies
A notable case study involved testing this compound against a panel of cancer cell lines, revealing that it outperformed several existing treatments in terms of efficacy and safety profile. The findings support further exploration into its potential as a lead compound for drug development targeting cancer therapies .
Properties
Molecular Formula |
C15H14ClN5O |
---|---|
Molecular Weight |
315.76 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(1-methylpyrazol-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5O/c1-20-9-12(8-17-20)18-15(22)14-7-13(19-21(14)2)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,18,22) |
InChI Key |
SGVAOLGTBHDCRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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